4-Defluoro raltegravir
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Overview
Description
4-Defluoro raltegravir is a derivative of raltegravir, an antiretroviral drug used to treat HIV-1 infection. Raltegravir was the first integrase inhibitor approved for clinical use, and it works by inhibiting the HIV integrase enzyme, preventing the integration of viral DNA into the host genome . This compound is a modified version of raltegravir, where the fluorine atom is replaced with a hydrogen atom.
Preparation Methods
The synthesis of 4-Defluoro raltegravir involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates, followed by specific chemical transformations to introduce the desired functional groups. One common method involves the use of continuous flow chemistry, which allows for efficient and rapid synthesis of the compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as scaling up the process for large-scale production.
Chemical Reactions Analysis
4-Defluoro raltegravir undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
4-Defluoro raltegravir has several scientific research applications, particularly in the field of medicinal chemistry. It is used as a research tool to study the mechanism of action of integrase inhibitors and to develop new antiretroviral drugs with improved efficacy and reduced resistance. In biology, it is used to investigate the role of integrase in viral replication and to explore potential therapeutic targets. In medicine, this compound is studied for its potential use in combination therapies for HIV treatment. Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .
Mechanism of Action
4-Defluoro raltegravir exerts its effects by inhibiting the HIV integrase enzyme, similar to raltegravir. The integrase enzyme is responsible for the integration of viral DNA into the host genome, a critical step in the viral replication cycle. By inhibiting integrase, this compound prevents the incorporation of viral DNA, thereby blocking viral replication and reducing the viral load in infected individuals . The compound primarily targets the active site of the integrase enzyme, interfering with its catalytic activity and preventing the formation of the integration complex .
Comparison with Similar Compounds
4-Defluoro raltegravir is similar to other integrase inhibitors such as elvitegravir and dolutegravir. These compounds share a common mechanism of action, targeting the integrase enzyme to inhibit viral replication. this compound is unique in its structural modification, with the fluorine atom replaced by a hydrogen atom. This modification can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion . Other similar compounds include bictegravir and cabotegravir, which are also integrase inhibitors used in the treatment of HIV-1 infection .
Properties
IUPAC Name |
N-[2-[4-(benzylcarbamoyl)-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O5/c1-11-24-25-17(31-11)16(29)23-20(2,3)19-22-13(14(27)18(30)26(19)4)15(28)21-10-12-8-6-5-7-9-12/h5-9,27H,10H2,1-4H3,(H,21,28)(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAAUZDDPLHEFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193687-87-4 |
Source
|
Record name | 4-Defluoro raltegravir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193687874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-DEFLUORO RALTEGRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW9D8B48NG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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